molecular formula C11H14O3 B1590921 3-Tert-butyl-4-hydroxybenzoic acid CAS No. 66737-88-0

3-Tert-butyl-4-hydroxybenzoic acid

Cat. No.: B1590921
CAS No.: 66737-88-0
M. Wt: 194.23 g/mol
InChI Key: PVFDJRIEGYDIEK-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including the synthesis of antistress agents .

Preparation Methods

The synthesis of 3-tert-butyl-4-hydroxybenzoic acid typically involves the following steps :

    Starting Material: The process begins with 2,6-di-tert-butylphenol.

    Formation of Alkali Metal Phenolate: The 2,6-di-tert-butylphenol is reacted with a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.

    Carboxylation: The alkali metal phenolate is then reacted with carbon dioxide to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid.

This method ensures a high and stable yield of the desired product .

Chemical Reactions Analysis

3-Tert-butyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Tert-butyl-4-hydroxybenzoic acid has a wide range of applications in scientific research :

Properties

IUPAC Name

3-tert-butyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFDJRIEGYDIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559865
Record name 3-tert-Butyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66737-88-0
Record name 3-tert-Butyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50.0 g of 4-acetoxy-3-tert-butylbenzoic acid are dissolved in 200 g of methanol. A solution of 10.2 g of sodium hydroxide in 180 ml of water is added. The mixture is refluxed for 3 hours. The methanol is removed, and the mixture is acidified with hydrochloric acid (10%) at 10° C. The precipitate is filtered off and washed, giving 40.6 g of product in the form of colourless crystals having a melting point of from 158° to 159° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of incorporating 3-Tert-butyl-4-hydroxybenzoic acid into poly(p-oxybenzoate)s (POBs)?

A1: [] Incorporating this compound alongside 3,5-di-tert-butyl-4-hydroxybenzoic acid into POBs as a co-monomer significantly enhances the solubility of the resulting copolymers in various organic solvents. This is in contrast to homopolymers of this compound, which exhibit poor solubility. The improved solubility is particularly notable in copolymers with a weight average molecular weight (Mw) of 20,000 and a monomer feed ratio of 40/60–50/50. These copolymers demonstrated solubility in solvents such as tetrahydrofuran, chloroform, N,N-dimethylformamide.

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